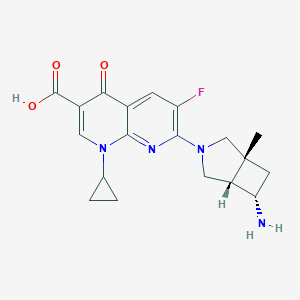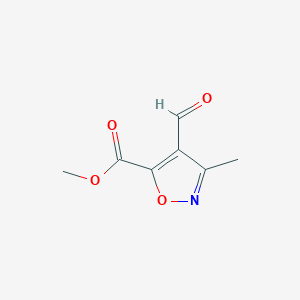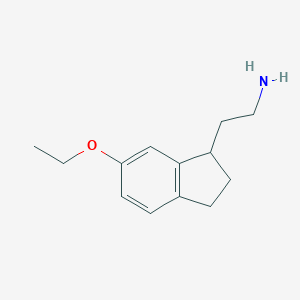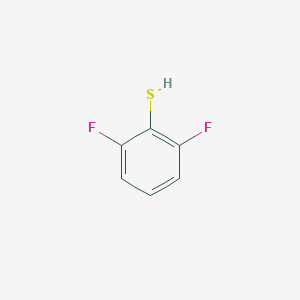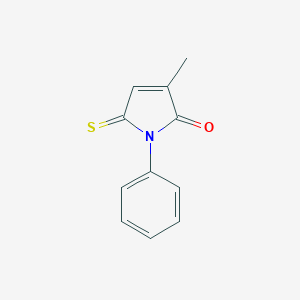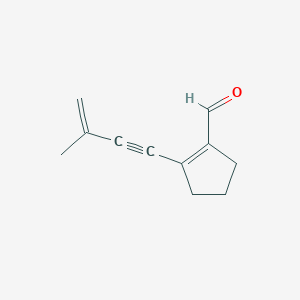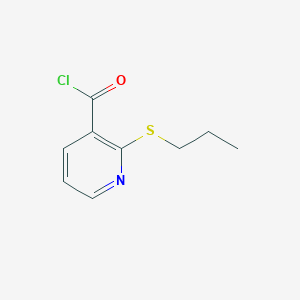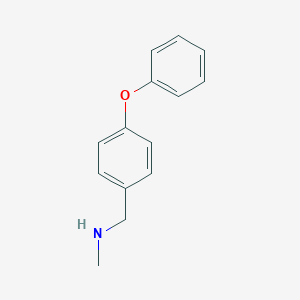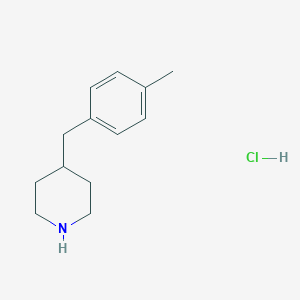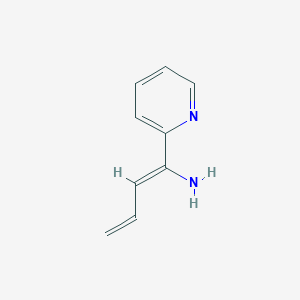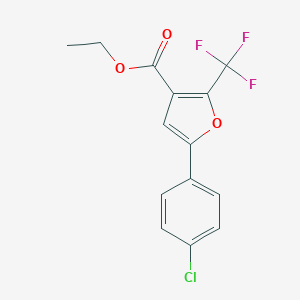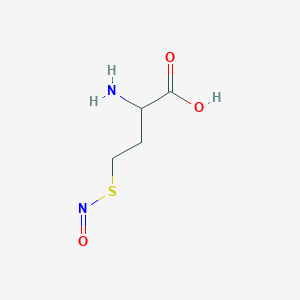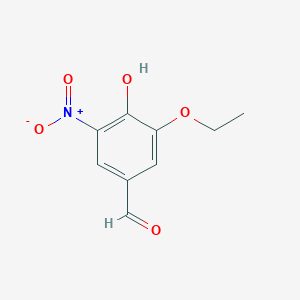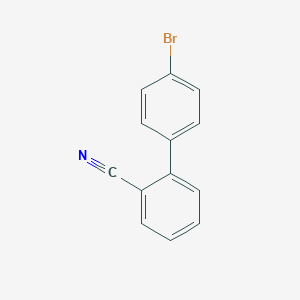
2-(4-Bromophenyl)benzonitrile
Vue d'ensemble
Description
2-(4-Bromophenyl)benzonitrile is an organic compound that is a derivative of benzonitrile . It is a white to light yellow powder or flakes . It is classified as an organic nitrile, which are commonly used solvents and are reacted further for various applications such as the manufacture of polymers and intermediates for pharmaceuticals and other organic chemicals .
Synthesis Analysis
The synthesis of 2-(4-Bromophenyl)benzonitrile can be achieved through various methods. One such method involves the preparation of 2-hydroxybenzonitrile, which comprises reacting hydroxylamine with a 2-hydroxyarylaldehyde . Another method involves the use of reagents and reaction conditions such as CrO3/CH3COOH, SOCl2, L-valine/NaOH, and others .Molecular Structure Analysis
The molecular structure of 2-(4-Bromophenyl)benzonitrile is represented by the formula C7H4BrN . The molecular weight of this compound is 182.017 .Chemical Reactions Analysis
The chemical reactions involving 2-(4-Bromophenyl)benzonitrile can be complex. For instance, it can undergo reactions with hydroxylamine hydrochloride, magnesium sulphate, and p-toluenesulphonic acid to prepare aromatic nitriles . It can also react with various arenes in the presence of a copper salt as a catalyst and nitriles .Physical And Chemical Properties Analysis
2-(4-Bromophenyl)benzonitrile is a white to light yellow powder or flakes . Its molecular weight is 182.017 . More specific physical and chemical properties were not found in the search results.Safety And Hazards
While specific safety and hazard information for 2-(4-Bromophenyl)benzonitrile was not found, it is generally recommended to wear personal protective equipment, avoid contact with skin and eyes, and avoid ingestion and inhalation when handling similar compounds . It is also advised to keep containers tightly closed in a dry, cool, and well-ventilated place .
Propriétés
IUPAC Name |
2-(4-bromophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMUHWJOMVSGTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362748 | |
| Record name | 2-(4-bromophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)benzonitrile | |
CAS RN |
168072-17-1 | |
| Record name | 2-(4-bromophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


